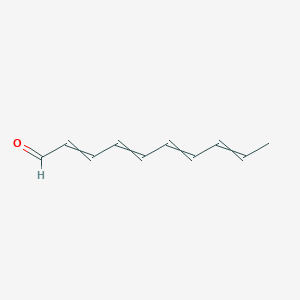
Decatetraenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its yellow crystalline solid form and is primarily used in organic synthesis . This compound is notable for its conjugated system of double bonds, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decatetraenal can be synthesized through various organic reactions, including aldol condensation. This reaction involves the combination of smaller aldehydes or ketones in the presence of a base to form a larger aldehyde with conjugated double bonds . The reaction conditions typically include a basic catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful selection of raw materials and optimization of reaction conditions to maximize yield and purity. The compound is often stored in amber vials at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Decatetraenal undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Decatetraenoic acid.
Reduction: Decatetraenol.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
Decatetraenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of conjugated systems.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism by which decatetraenal exerts its effects involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that participate in further reactions. The pathways involved often depend on the specific reaction conditions and the presence of catalysts or other reagents.
Comparación Con Compuestos Similares
Similar Compounds
Hexadienal: A shorter-chain aldehyde with similar conjugated double bonds.
Octatrienal: Another aldehyde with a similar structure but fewer double bonds.
Uniqueness of Decatetraenal
This compound is unique due to its longer chain length and the presence of multiple conjugated double bonds, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
deca-2,4,6,8-tetraenal |
InChI |
InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3 |
Clave InChI |
ADCGETJXLJQTBY-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















